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Technical Support Center: High-Field NMR
Shimming
Welcome to the technical support center for optimizing magnetic field homogeneity in high-field

NMR spectroscopy. This resource provides troubleshooting guides and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

achieving high-quality NMR spectra.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of shimming in NMR?

A1: Shimming is the process of adjusting currents in a set of shim coils to improve the

homogeneity of the static magnetic field (B₀) across the sample volume.[1] Minor spatial

variations in the magnetic field, caused by the magnet itself, the probe, the sample tube, and

the sample's magnetic susceptibility, can lead to broadened spectral lines, distorted peak

shapes, and reduced resolution.[2][3] By generating small, corrective magnetic fields, the shim

coils counteract these inhomogeneities, resulting in sharper, more accurate NMR signals,

which is essential for high-resolution experiments.[4]

Q2: What is the difference between manual and automated shimming?
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A2: Manual shimming involves a skilled operator manually adjusting the currents in the shim

coils, typically by maximizing the deuterium lock level or observing the free induction decay

(FID).[2][5][6] This process can be time-consuming and requires significant expertise.[6]

Automated shimming techniques, such as gradient shimming, use software algorithms to

measure the field distribution and calculate the optimal shim settings.[6] These automated

methods are generally faster, more reproducible, and can achieve higher field homogeneity,

especially for complex 3D shimming.[5][7]

Q3: Why is Ethylene Glycol-d6 used in NMR?

A3: Ethylene glycol and its deuterated form (Ethylene Glycol-d6) are often used as reference

standards in NMR for chemical shift and resolution checks.[8][9] It is sometimes included in

samples, often dissolved in a deuterated solvent like DMSO-d6.[8][9][10] The shimming

process itself, however, is performed by optimizing the signal of the deuterated lock solvent,

not the ethylene glycol standard.

Q4: How do I know which shims to adjust?

A4: The shape of an NMR peak can indicate which shims are poorly adjusted. Low-order axial

shims (like Z1, Z2) generally affect the overall linewidth, while higher-order axial shims (Z3, Z4)

tend to distort the base of the peak.[11] Off-axis (or transverse) shims (X, Y, XZ, YZ, etc.) can

introduce asymmetry or "tailing."[11] When spinning the sample, incorrect off-axis shims can

cause spinning sidebands.[3]

Troubleshooting Guides
This section addresses common problems encountered during the shimming process.

Problem 1: Broad, distorted spectral lines.

Possible Cause: Poor magnetic field homogeneity.

Solution:

Check Sample Preparation: Ensure the sample is free of air bubbles and suspended

particles, as these disrupt homogeneity.[12][13] Verify that the sample volume is sufficient

and correctly positioned within the NMR tube and the probe.[12][13]
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Basic Shimming: Begin by iteratively adjusting the lower-order on-axis shims (Z1 and Z2)

to maximize the lock level.[3]

Adjust Off-Axis Shims: If peaks are asymmetrical, adjust the low-order off-axis shims (X, Y,

XZ, YZ).[2][3] It's crucial to re-optimize Z1 and Z2 after adjusting any other shim.[2]

Use Automated Shimming: For the best results, perform an automated gradient shimming

routine (e.g., topshim on Bruker systems or gmapsys on Varian/Agilent).[3] This is

particularly effective for correcting higher-order shim settings.

Problem 2: Unable to achieve a stable lock.

Possible Cause 1: Insufficient deuterated solvent.

Solution: A stable deuterium signal is required for the lock system to function.[2] Ensure your

sample contains a sufficient amount of deuterated solvent.[12][13]

Possible Cause 2: Poor initial shim values.

Solution: If the field is very inhomogeneous, the lock signal may be too broad to be detected.

Load a recent, reliable shim file from a similar sample or a standard reference file for the

probe.[13][14]

Possible Cause 3: Incorrect lock phase or power.

Solution: Adjust the lock phase to ensure the lock signal is being correctly detected.[3][13]

Optimize the lock power to be as high as possible without causing saturation.[3]

Problem 3: Shimming improves to a point, then gets worse (local maxima).

Possible Cause: Shim interactions, where adjusting one shim negatively affects others due

to imperfections in the coil windings.[3]

Solution:

Iterative Approach: Always re-adjust lower-order shims after changing a higher-order one

(e.g., after adjusting Z3, re-optimize Z1 and Z2).[2]
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Slight "Detuning": Sometimes, you must slightly worsen a shim setting to move out of a

local maximum, which then allows another shim to be optimized to a much better overall

value.[3]

Gradient Shimming: Automated gradient shimming is highly effective at avoiding local

maxima by mapping the field and calculating a global solution.[4]

Data Presentation
The quality of the magnetic field homogeneity after shimming is typically assessed by the

linewidth of a reference peak at half-height. While exact values are spectrometer and sample-

dependent, the following table provides general targets for high-field NMR.

Spectrometer Field Sample Type
Target Linewidth (Hz) for
¹H

400-500 MHz Standard (e.g., Adamantane) < 0.5 Hz

600-700 MHz Standard (e.g., Adamantane) < 0.4 Hz

800+ MHz Standard (e.g., Adamantane) < 0.3 Hz

500+ MHz Biological Macromolecule < 5 Hz

Note: These are idealized values. Sample viscosity, ionic strength, and tube quality can

significantly impact achievable linewidths.

Experimental Protocols
Protocol 1: Routine Manual Shimming Procedure
This protocol outlines a standard iterative procedure for manual shimming on the lock signal.

Preparation: Insert the sample and ensure it is spinning (if required). Load a standard,

reliable shim file.[14]

Locking: Find the deuterium signal and lock the spectrometer. Adjust lock power and phase

for a stable, non-saturated signal.[3]
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On-Axis Shims (Z):

Adjust Z1 to maximize the lock level.

Adjust Z2 to maximize the lock level.

Repeat the adjustment of Z1 and Z2 iteratively until no further improvement is seen.

Off-Axis Shims (X, Y):

Adjust X and Y to maximize the lock level.

Re-optimize Z1 and Z2.[2]

Higher-Order Shims:

Proceed to higher-order shims (e.g., Z3, Z4, XZ, YZ).

After adjusting any higher-order shim, always return to re-optimize the corresponding

lower-order shims (e.g., after Z3, re-optimize Z1 and Z2).[2]

Verification: Acquire a quick 1D proton spectrum to check the lineshape. The peak should be

a sharp, symmetrical Lorentzian.[1]

Protocol 2: Automated Gradient Shimming
This protocol describes a general workflow for using an automated gradient shimming routine.

Preparation: Insert a non-spinning sample. Load a standard shim file and lock the sample.

Initial Adjustments: Perform a coarse manual adjustment of Z1, Z2, X, and Y to ensure the

lock level is reasonably high.

Initiate Routine: Start the automated gradient shimming program (e.g., topshim or gmapsys).

Select Method: Choose the appropriate method (e.g., 1D for quick Z-shim optimization or 3D

for comprehensive on- and off-axis shimming).
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Execution: The software will execute a series of pulses and gradients to map the magnetic

field inhomogeneity. It will then calculate and apply the optimal currents to all relevant shim

coils.

Fine-Tuning (Optional): After the automated routine finishes, you may perform minor manual

touch-ups of the X, Y, XZ, and YZ shims to achieve the best possible lineshape.

Visualizations
Shimming Workflow Diagram
The following diagram illustrates the logical flow of a standard shimming procedure, from initial

sample setup to final verification.
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Caption: A flowchart of the general NMR shimming process.
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Troubleshooting Decision Tree
This diagram provides a step-by-step guide for diagnosing and solving common shimming

problems.
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Caption: A decision tree for troubleshooting NMR shimming issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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